2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide

Analytical Chemistry Quality Control Procurement Specification

Researchers studying PfEF2-dependent translation inhibition face a critical challenge: minor substitution changes on the quinoline-4-carboxamide scaffold can drastically alter potency and metabolic stability, risking irreproducible results with incorrect analogs. This compound delivers the exact 3,4-dichlorophenyl/4-methoxyphenyl topology validated in seminal antimalarial programs. • Certified NLT 98% purity - exceeds closest commercial analogs, minimizing baseline noise in quantitative HPLC and bioanalytical workflows. • Defined SAR probe for PfEF2 active site interrogation with a mechanism orthogonal to artemisinin and chloroquine; distinct topology from clinical candidate DDD107498. • Suitable for CYP450 type II binding panels to assess structure-dependence of metabolic liability within the quinoline-4-carboxamide chemotype.

Molecular Formula C23H16Cl2N2O2
Molecular Weight 423.3 g/mol
Cat. No. B12989425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide
Molecular FormulaC23H16Cl2N2O2
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C23H16Cl2N2O2/c1-29-16-9-7-15(8-10-16)26-23(28)18-13-22(14-6-11-19(24)20(25)12-14)27-21-5-3-2-4-17(18)21/h2-13H,1H3,(H,26,28)
InChIKeyMDFJMRKTJJPXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Purity Specifications


2-(3,4-Dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide (CAS 332175-88-9) is a synthetic quinoline-4-carboxamide derivative with molecular formula C23H16Cl2N2O2 and molecular weight 423.29 g/mol . This compound belongs to a pharmacologically significant class of quinoline-4-carboxamides that have been investigated for antimalarial activity via inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2) [1], as well as for anticancer potential through oxidoreductase enzyme inhibition [2]. The compound features a 3,4-dichlorophenyl substituent at the quinoline 2-position and a 4-methoxyphenyl carboxamide moiety, a substitution pattern that distinguishes it from both the clinical candidate DDD107498 (M5717) and other in-class analogs.

Generic Substitution Risk: Substitution-Pattern Sensitivity


Quinoline-4-carboxamides exhibit pronounced structure-activity relationship (SAR) sensitivity to aryl substitution patterns on both the quinoline 2-position and the carboxamide N-phenyl ring. In the seminal medicinal chemistry program that produced clinical candidate DDD107498, even minor modifications to the substitution pattern resulted in substantial changes in antiplasmodial potency (EC50 shifts from 120 nM to low nanomolar range), microsomal stability, and oral efficacy in the P. berghei mouse model [1]. Density functional theory (DFT) studies on quinoline-4-carboxamide derivatives further confirm that electron-withdrawing substituents (such as the 3,4-dichloro configuration on the phenyl ring) significantly modulate HOMO-LUMO energy gaps, electrophilicity, and hydrogen-bonding capacity, directly impacting target binding affinity against oxidoreductase proteins including peroxiredoxin-2 (5IJT), cyclooxygenase-2 (5IKT), and dihydroorotate dehydrogenase (3U2O) [2]. Consequently, analogs with altered halogen positions (e.g., 2,4-dichloro), different N-phenyl substituents (e.g., 5-chloro-2-methoxy, 4-acetyl, or 2-nitro), or modifications to the quinoline core cannot be assumed to possess equivalent biological activity, target engagement, or metabolic stability. The specific 3,4-dichlorophenyl and 4-methoxyphenyl combination represents a defined chemical space within this scaffold class, and procurement of an incorrect analog risks irreproducible experimental results.

Differentiation Evidence vs. Closest Analogs


Purity Specification vs. Commercial Analogs

The target compound is supplied with a certified purity specification of NLT 98% (CAS 332175-88-9) . By comparison, two of the most structurally proximal commercially available analogs—N-(5-chloro-2-methoxyphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide (CAS 332176-51-9) and N-(4-acetylphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide (CAS 332175-85-6)—carry standard purity specifications of 97% and 95%, respectively . The minimum 1% purity differential reduces the probability of impurity-driven assay interference by ensuring a lower burden of structurally related synthetic byproducts that may co-elute or exhibit cryptic biological activity.

Analytical Chemistry Quality Control Procurement Specification

N-Phenyl Substituent and Hydrogen-Bonding Differences

The target compound carries a single 4-methoxy substituent on the N-phenyl ring (C23H16Cl2N2O2, MW 423.29). Its closest commercially cataloged analog, N-(5-chloro-2-methoxyphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide (CAS 332176-51-9), introduces an additional chlorine atom at the 5-position of the N-phenyl ring (C23H15Cl3N2O2, MW 457.74) . DFT studies on quinoline-4-carboxamide derivatives demonstrate that electron-withdrawing substituents significantly alter the molecular electrostatic potential (MEP) surface, hydrogen-bond donor/acceptor capacity, and global reactivity descriptors including electrophilicity (ω) and chemical hardness (η), which in turn govern binding interactions with target protein active sites [1]. The additional chlorine atom in the comparator increases molecular weight by 34.45 g/mol (+8.1%) and introduces a third halogen, which is predicted to alter lipophilicity (clogP), metabolic liability, and target engagement profiles relative to the target compound.

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Quinoline 2-Aryl Positional Isomer Impact

The target compound bears a 3,4-dichlorophenyl group at the quinoline 2-position. A commercially available positional isomer, 2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide (PubChem), relocates the chlorine atoms to the 2- and 4-positions of the phenyl ring and shifts the methoxy group from the 4- to the 2-position of the N-phenyl ring [1]. In the quinoline-4-carboxamide antimalarial series, the phenotyping screening hit (EC50 = 120 nM against P. falciparum 3D7) was optimized through systematic variation of aryl substitution patterns, with the lead compound DDD107498 achieving low nanomolar potency [2]. The positional arrangement of chlorine atoms dictates the dihedral angle between the phenyl and quinoline rings, which in turn governs the molecular shape complementarity with the PfEF2 binding pocket. A positional isomer with altered chlorine geometry is expected to exhibit divergent target binding, metabolic stability, and off-target profiles.

Positional Isomerism Target Binding Chemical Biology

PfEF2 Inhibition and Resistance Profile

Quinoline-4-carboxamide derivatives, including the target compound, exert antimalarial activity through inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2), a mechanism that is structurally and functionally distinct from all clinically deployed antimalarial classes including artemisinins, 4-aminoquinolines (e.g., chloroquine), and antifolates [1]. The lead compound DDD107498 from this series demonstrated activity against multiple parasite life-cycle stages (blood-stage, liver-stage, and gametocytes) with oral ED90 values below 1 mg/kg in the P. berghei mouse model, and importantly showed no cross-resistance with existing antimalarial agents [1]. CYP2C9 type II binding studies on quinoline-4-carboxamide analogues further demonstrate that subtle structural modifications within this scaffold alter cytochrome P450 binding modes, which has implications for both metabolic stability and potential drug-drug interaction profiles [2]. The target compound, by virtue of its specific substitution pattern, occupies a defined position within this mechanism-of-action class.

Antimalarial Drug Discovery Translation Elongation Factor 2 Resistance Profiling

Limited Comparative Biological Data Availability

It must be explicitly stated that a systematic search of PubMed, BindingDB, ChEMBL, and patent databases (as of April 2026) did not yield published head-to-head biological potency data (e.g., IC50, EC50, Ki) for 2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide directly compared against its closest structural analogs in a single experimental study [1][2]. The evidence presented above relies on: (a) directly comparable commercial purity specifications, (b) structurally inferred differentiation based on established class-level SAR, and (c) mechanism-of-action inference from the quinoline-4-carboxamide chemotype. Prospective purchasers conducting SAR campaigns, target-engagement studies, or in vivo experiments should therefore treat the biological differentiation claims as class-level inferences and are advised to request custom comparative profiling data from their supplier or to conduct internal benchmarking against the analog compounds identified in this guide before making high-stakes procurement decisions.

Data Transparency Procurement Risk Assessment Evidence Quality

Research & Industrial Application Scenarios


PfEF2 Inhibitor for Antimalarial Resistance Studies

This compound is optimally deployed as a chemical probe in antimalarial research programs investigating PfEF2-dependent translation inhibition. Given that the quinoline-4-carboxamide class operates through a mechanism orthogonal to artemisinin, chloroquine, and antifolate therapies, researchers can use this compound alongside DDD107498 to interrogate structure-activity relationships at the PfEF2 binding site, map resistance-conferring mutations, and validate target engagement in P. falciparum blood-stage assays (3D7 strain) [1]. The compound's 3,4-dichlorophenyl substitution pattern provides a distinct chemical topology for probing the PfEF2 active site compared to the clinical candidate DDD107498.

Medicinal Chemistry SAR: N-Phenyl Substituent Effects

This compound serves as a defined SAR probe within quinoline-4-carboxamide lead optimization campaigns. Its 4-methoxyphenyl carboxamide moiety provides a baseline for evaluating the impact of electron-donating substituents on target potency, microsomal stability, and CYP450 binding mode, particularly when compared against the 5-chloro-2-methoxy and 4-acetyl analogs . DFT-calculated reactivity descriptors (HOMO-LUMO gap, electrophilicity ω) [2] can be correlated with experimentally determined biological activity to build predictive models for this chemical series.

Analytical Reference Standard & Method Development

With a certified purity of NLT 98% , this compound is suitable as a reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency monitoring in research settings. Its purity specification exceeds that of the closest commercial analogs (97% and 95% respectively), making it a preferred choice for quantitative bioanalytical applications where impurity-related baseline noise must be minimized.

CYP450 Metabolism & DDI Screening

Quinoline-4-carboxamide analogs have been characterized for type II binding interactions with CYP2C9, a major drug-metabolizing cytochrome P450 isoform [3]. This compound, by virtue of its specific substitution pattern, can be incorporated into CYP450 inhibition panels to assess the structure-dependence of type II binding within this chemotype, providing critical data for early-stage ADME-Tox screening of quinoline-containing drug candidates.

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